4-(3-hydroxy-3-methylbutyl)-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)benzamide
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Description
Imidazo[1,2-a]pyrimidine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine consists of a pyrimidine ring fused with an imidazole ring . This structure is a part of many biologically active compounds and pharmaceuticals .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyrimidine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This includes various synthetic approaches along with its functionalization at 3-positions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,25)9-8-14-4-6-15(7-5-14)17(24)21-12-16-13-23-11-3-10-20-18(23)22-16/h3-7,10-11,13,25H,8-9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCQEYBFGCSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=NC3=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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